molecular formula C12H8BrFN4S B11052827 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11052827
M. Wt: 339.19 g/mol
InChI Key: AIQGSFNNDFYILZ-UHFFFAOYSA-N
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Description

6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-4-fluoroaniline with cyclopropyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole structure . The reaction conditions often involve heating in solvents like ethanol or dimethylformamide (DMF) under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems can also be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole

Uniqueness

Compared to similar compounds, 6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique biological activities due to the presence of both the triazole and thiadiazole rings. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in drug discovery .

properties

Molecular Formula

C12H8BrFN4S

Molecular Weight

339.19 g/mol

IUPAC Name

6-(3-bromo-4-fluorophenyl)-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H8BrFN4S/c13-8-5-7(3-4-9(8)14)11-17-18-10(6-1-2-6)15-16-12(18)19-11/h3-6H,1-2H2

InChI Key

AIQGSFNNDFYILZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

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